Enhanced Lipophilicity (XLogP3: 2.7) Compared to the Methyl Ester Analog (XLogP3: 2.3) Improves Membrane Permeability Predictions for Lead Optimization
Ethyl 3-bromo-2-cyano-5-fluorobenzoate exhibits a calculated partition coefficient (XLogP3) of 2.7, which is 0.4 log units higher than the methyl ester analog (methyl 3-bromo-2-cyano-5-fluorobenzoate, XLogP3 = 2.3) [1][2]. This difference translates to an approximately 2.5-fold greater predicted partitioning into lipid membranes, a critical descriptor for passive permeability and oral bioavailability in early drug discovery [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Methyl 3-bromo-2-cyano-5-fluorobenzoate: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.4 (approximately 2.5× higher partitioning) |
| Conditions | PubChem-computed XLogP3 values using XLogP3 3.0 algorithm |
Why This Matters
Procurement of the ethyl ester over the methyl ester is justified when the synthetic target requires a specific lipophilicity window for optimal permeability, as the 0.4 log unit difference cannot be compensated by simple formulation adjustments.
- [1] PubChem. (2026). Ethyl 3-bromo-2-cyano-5-fluorobenzoate (Compound Summary, CID 121227698). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1805484-47-2 View Source
- [2] PubChem. (2026). Methyl 3-bromo-2-cyano-5-fluorobenzoate (Compound Summary, CID 121227714). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1806848-58-7 View Source
